4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol
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Overview
Description
4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclohexylamino group, a methylthio group, and a pyrimidinemethanol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol typically involves the reaction of cyclohexylamine with a suitable pyrimidine derivative. One common method involves the use of 2-chloro-5-methylthiopyrimidine as a starting material. The reaction proceeds through nucleophilic substitution, where cyclohexylamine displaces the chlorine atom, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the pyrimidine ring or the cyclohexylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)benzaldehyde: A related compound with a methylthio group, used in the synthesis of pharmaceutical and biologically active compounds.
Poly(3,4-ethylenedioxythiophene): A compound with similar sulfur-containing groups, used in electronic materials.
Uniqueness
4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol is unique due to the combination of its cyclohexylamino and methylthio groups attached to a pyrimidine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H19N3OS |
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Molecular Weight |
253.37 g/mol |
IUPAC Name |
[4-(cyclohexylamino)-2-methylsulfanylpyrimidin-5-yl]methanol |
InChI |
InChI=1S/C12H19N3OS/c1-17-12-13-7-9(8-16)11(15-12)14-10-5-3-2-4-6-10/h7,10,16H,2-6,8H2,1H3,(H,13,14,15) |
InChI Key |
JWKZOJHMOOCSRM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2CCCCC2)CO |
Origin of Product |
United States |
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